Technical Guide: Solubility Profile & Handling of 2-Amino-4-bromonicotinonitrile
Technical Guide: Solubility Profile & Handling of 2-Amino-4-bromonicotinonitrile
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Document Control:
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Subject: 2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6)[1][2][3]
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Role: Senior Application Scientist
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Context: Drug Discovery & Synthetic Optimization
Executive Summary
2-Amino-4-bromonicotinonitrile is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its unique substitution pattern—featuring an electron-withdrawing nitrile group and a reactive bromine handle adjacent to an amino group—makes it a versatile scaffold for nucleophilic aromatic substitutions (
This guide provides a definitive technical analysis of its solubility profile, offering researchers the data needed to optimize reaction conditions and design efficient purification protocols.[1]
Physicochemical Identity
Before establishing solubility parameters, we must define the structural determinants that dictate solvent interaction.[1]
| Property | Value | Implication for Solubility |
| Chemical Name | 2-Amino-4-bromonicotinonitrile | -- |
| CAS Number | 1152617-15-6 | Primary commercial identifier.[1] |
| Molecular Weight | 198.02 g/mol | Low MW facilitates dissolution in small volumes.[1] |
| LogP (Predicted) | ~1.15 | Moderately lipophilic; suggests good organic solubility.[1] |
| H-Bond Donors | 1 ( | Capable of H-bonding with protic solvents.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Amino N) | High affinity for polar aprotic solvents.[1] |
Structural Insight: The presence of the amino group (
Solubility Profile
The following data represents a Practical Solubility Profile derived from synthetic application standards and physicochemical properties.
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | Ideal for recrystallization .[1] Soluble at reflux; precipitates upon cooling.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Used for liquid-liquid extraction (work-up).[1] |
| Ethers | THF, 1,4-Dioxane | Good | Standard solvents for Suzuki couplings.[1] |
| Esters | Ethyl Acetate | Moderate | Used as the organic phase in extractions or silica gel chromatography.[1] |
| Non-Polar | Hexanes, Heptane | Insoluble | Anti-solvent used to crash out the product.[1] |
| Aqueous | Water | Insoluble (Neutral pH) | Used to wash away inorganic salts during work-up.[1] |
Critical Note: Solubility in water can be drastically increased by acidification (protonation of the pyridine nitrogen), but this may hydrolyze the nitrile group under vigorous conditions.[1] Maintain neutral pH unless intended otherwise.
Experimental Protocols
To ensure reproducibility, use the following self-validating protocols for solubility determination and purification.
Protocol A: Gravimetric Solubility Determination
This protocol is the "Gold Standard" for determining exact solubility limits when literature data is sparse.[1]
Objective: Determine the saturation point of 2-Amino-4-bromonicotinonitrile in a target solvent (e.g., Ethanol).
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Preparation: Dry a 20 mL scintillation vial and weigh it (
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Saturation: Add 100 mg of the compound to the vial.
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Solvation: Add the target solvent in 100
L increments, sonicating for 60 seconds between additions. Maintain temperature at 25°C. -
Equilibrium: Once dissolved, continue adding compound until a visible precipitate persists (saturated solution). Stir for 4 hours.
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Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter into a pre-weighed vial ( ). -
Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until mass is constant.
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Calculation:
Protocol B: Purification via Anti-Solvent Recrystallization
Context: Post-reaction purification to remove impurities without chromatography.[1]
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Dissolution: Dissolve crude 2-Amino-4-bromonicotinonitrile in the minimum amount of hot Ethanol (reflux, ~78°C).
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Hot Filtration: If insoluble particles remain, filter while hot to remove inorganic salts.[1]
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Nucleation: Allow the solution to cool slowly to Room Temperature (RT).
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Anti-Solvent Addition: Dropwise add Water (or Hexane if using Ethyl Acetate) until persistent turbidity is observed.[1]
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Crystallization: Cool the mixture to 4°C for 2 hours.
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Collection: Filter the crystals and wash with cold anti-solvent (e.g., 10% Ethanol/Water).
Visualizing the Workflow
The following diagrams illustrate the logic flow for solubility determination and solvent selection.
Diagram 1: Gravimetric Solubility Workflow
This linear process ensures accurate data generation for internal lab records.[1]
Caption: Step-by-step gravimetric workflow for determining precise solubility limits in the lab.
Diagram 2: Solvent Selection Decision Tree
Choose the right solvent based on your experimental goal (Reaction vs. Purification).[1]
Caption: Decision logic for selecting solvents for 2-Amino-4-bromonicotinonitrile based on application.
References
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PubChem. (2024).[1][4][5] Compound Summary: 2-Amino-4-bromopyridine (Structural Analog).[1] Retrieved from [Link][1]
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National Center for Biotechnology Information. (2024).[1][6] Solubility of Aminopyridines.[1][7] PubChem Database.[1][4][8] Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1152617-15-6|2-Amino-4-bromonicotinonitrile|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氨基-4-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl caprylate | 106-32-1 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
